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Introduction
OX04528 is a potent and selective G-protein biased agonist for the G-protein-coupled receptor

84 (GPR84).[1][2][3] GPR84 is primarily expressed on immune cells, such as macrophages

and neutrophils, and its activation is associated with pro-inflammatory responses.[4][5] This

makes OX04528 a valuable tool for studying inflammatory processes and for the development

of novel therapeutics targeting immune-mediated diseases. Flow cytometry is a powerful

technique for the multi-parametric analysis of single cells, enabling the detailed

characterization of immune cell populations and their responses to stimuli.[6][7]

These application notes provide a detailed protocol for the use of OX04528 in the flow

cytometric analysis of macrophage activation. The protocol outlines a method to assess the up-

regulation of key activation markers on macrophages following stimulation with OX04528.

Mechanism of Action and Signaling Pathway
OX04528 selectively binds to and activates GPR84, which is coupled to a Gαi protein. This

activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular

cyclic AMP (cAMP) levels.[1][4] Downstream of Gαi activation, GPR84 signaling can proceed

through various pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][8] In immune

cells like macrophages, the activation of these pathways by GPR84 agonists has been shown
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to enhance pro-inflammatory responses, including the production of cytokines and increased

phagocytosis.[1][9]
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Caption: GPR84 Signaling Pathway

Application: Analysis of Macrophage Activation by
Flow Cytometry
This protocol describes the use of OX04528 to stimulate human monocyte-derived

macrophages (hMDMs) and subsequently analyze the expression of the activation markers

CD80 and CD86 by flow cytometry.

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6019444/
https://www.ndorms.ox.ac.uk/publications/858734
https://www.benchchem.com/product/b15607985?utm_src=pdf-body-img
https://www.benchchem.com/product/b15607985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The overall experimental workflow consists of isolating peripheral blood mononuclear cells

(PBMCs), differentiating them into macrophages, stimulating the macrophages with OX04528,

staining the cells with fluorescently-conjugated antibodies, and finally, analyzing the stained

cells using a flow cytometer.

Cell Preparation Treatment & Staining Analysis
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Caption: Experimental Workflow Diagram

Experimental Protocols
Materials

Human peripheral blood

Ficoll-Paque PLUS

PBS (Phosphate-Buffered Saline)

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Human M-CSF (Macrophage Colony-Stimulating Factor)
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OX04528 (prepare a stock solution in DMSO)

LPS (Lipopolysaccharide, as a positive control)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

Fc Block (e.g., Human TruStain FcX™)

Fluorescently-conjugated antibodies:

Anti-Human CD14 (e.g., FITC or PE)

Anti-Human CD80 (e.g., APC)

Anti-Human CD86 (e.g., PE-Cy7)

Isotype controls for each antibody

Protocol for Macrophage Differentiation and Stimulation
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient

centrifugation.

Differentiate Macrophages: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS,

1% Penicillin-Streptomycin, and 50 ng/mL human M-CSF. Seed the cells in a culture plate

and incubate for 7 days at 37°C and 5% CO2 to allow for differentiation into macrophages.

Stimulation: After 7 days, replace the medium with fresh medium containing the desired

concentration of OX04528 (e.g., 1 µM). Include an unstimulated control (vehicle only, e.g.,

DMSO) and a positive control (e.g., 100 ng/mL LPS). Incubate for 24 hours.

Protocol for Flow Cytometry Staining and Analysis
Cell Harvest: Gently scrape the adherent macrophages from the plate.

Cell Washing: Wash the cells with Flow Cytometry Staining Buffer.

Fc Blocking: Resuspend the cells in Flow Cytometry Staining Buffer containing Fc Block and

incubate for 10 minutes at 4°C.
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Antibody Staining: Add the fluorescently-conjugated antibodies (anti-CD14, anti-CD80, anti-

CD86, and isotype controls in separate tubes) at their pre-titrated optimal concentrations.

Incubate for 30 minutes at 4°C in the dark.

Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire the samples

on a flow cytometer.

Data Analysis: Gate on the CD14-positive macrophage population and analyze the

expression of CD80 and CD86.

Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in the following

tables.

Table 1: Percentage of CD80 and CD86 Positive Macrophages

Treatment Concentration
% CD80+ Cells
(Mean ± SD)

% CD86+ Cells
(Mean ± SD)

Unstimulated - 5.2 ± 1.1 8.3 ± 1.5

Vehicle (DMSO) 0.1% 5.5 ± 1.3 8.7 ± 1.8

OX04528 1 µM 25.8 ± 3.2 35.1 ± 4.5

LPS 100 ng/mL 85.4 ± 5.6 92.7 ± 3.9

Table 2: Mean Fluorescence Intensity (MFI) of CD80 and CD86
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Treatment Concentration
CD80 MFI (Mean ±
SD)

CD86 MFI (Mean ±
SD)

Unstimulated - 150 ± 25 210 ± 35

Vehicle (DMSO) 0.1% 155 ± 30 215 ± 40

OX04528 1 µM 850 ± 95 1200 ± 150

LPS 100 ng/mL 4500 ± 350 5800 ± 420

Conclusion
OX04528 serves as a potent tool for investigating the role of GPR84 in immune cell function.

The provided protocol offers a robust method for assessing macrophage activation in response

to OX04528 stimulation using flow cytometry. This approach can be adapted to study other

immune cell types and a variety of cellular responses, making it a valuable methodology for

researchers in immunology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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